

# CD161: A Potential Biomarker in the Shifting Landscape of Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

# **Executive Summary**

The C-type lectin-like receptor **CD161**, encoded by the KLRB1 gene, is emerging as a significant biomarker in oncology with a multifaceted role in the tumor microenvironment.[1] Expressed predominantly on natural killer (NK) cells and subsets of T cells, **CD161**'s interaction with its ligand, Lectin-like transcript 1 (LLT1), also known as CLEC2D, presents a critical axis in regulating anti-tumor immunity.[2] This technical guide synthesizes the current understanding of **CD161** as a cancer biomarker, detailing its expression across various malignancies, its prognostic significance, the underlying signaling pathways, and the experimental methodologies for its investigation. The dual nature of **CD161** signaling—inhibiting NK cell cytotoxicity while co-stimulating T cells—positions it as a promising, albeit complex, target for novel immunotherapeutic strategies.[3]

## Introduction

The success of immune checkpoint inhibitors has revolutionized cancer treatment, yet a substantial number of patients do not respond to current therapies, underscoring the urgent need for novel immune targets.[4] **CD161** has garnered significant attention as a potential immune checkpoint and prognostic biomarker.[4][5] This document provides a comprehensive overview of the scientific and clinical data supporting the role of **CD161** in cancer, aimed at researchers, scientists, and professionals in drug development.



# **CD161** Expression and Prognostic Significance in Cancer

The expression of **CD161** varies significantly across different tumor types and is often associated with distinct clinical outcomes. Pan-cancer analyses have revealed differential expression of **CD161** between tumor and normal tissues, with its prognostic value being highly context-dependent.[4][6]

## **Pan-Cancer Expression Profile**

A pan-cancer analysis of The Cancer Genome Atlas (TCGA) data revealed that **CD161** expression is significantly elevated in 14 tumor types, including glioblastoma (GBM), lower-grade glioma (LGG), and ovarian cancer (OV), while being lower in four tumor types such as bladder cancer (BLCA) and lung adenocarcinoma (LUAD).[6] Another study confirmed differential expression in most paired cancer and normal controls.[4] Single-cell sequencing analyses have shown that within the tumor microenvironment, **CD161** is primarily expressed on T cells, macrophages, and in some cases, cancer cells themselves.[7]

## **Prognostic Value of CD161**

The prognostic significance of **CD161** expression is not uniform across all cancers, indicating a complex interplay with the specific tumor microenvironment.

- Favorable Prognosis: In many cancers, high CD161 expression is associated with a better prognosis.[6][8] For instance, in non-small cell lung cancer (NSCLC), the expression of both CD161 (KLRB1) and its ligand LLT1 (CLEC2D) is linked to a favorable outcome.[9][10] Similarly, in breast cancer and hepatocellular carcinoma (HCC), high CD161 expression correlates with prolonged survival.[11][12] In HPV-driven oropharyngeal cancer, a high level of intratumoral CD161+ cytotoxic T lymphocytes (CTLs) is associated with a favorable treatment response and prolonged overall survival.[13]
- Unfavorable Prognosis: Conversely, in certain malignancies like lower-grade glioma (LGG) and uveal melanoma (UVM), higher CD161 expression is associated with poorer overall survival.[4][14] This highlights the dual role of CD161 and the importance of the cellular context in which it is expressed.



The following table summarizes the prognostic significance of **CD161** expression in various cancers based on available data.

| Cancer Type                           | CD161 Expression<br>Level | Associated<br>Prognosis | Reference(s) |
|---------------------------------------|---------------------------|-------------------------|--------------|
| Lower-Grade Glioma<br>(LGG)           | High                      | Poor                    | [4][14]      |
| Uveal Melanoma<br>(UVM)               | High                      | Poor                    | [4][14]      |
| Non-Small Cell Lung<br>Cancer (NSCLC) | High                      | Favorable               | [9][10]      |
| Breast Cancer (BC)                    | High                      | Favorable               | [11][15]     |
| Hepatocellular<br>Carcinoma (HCC)     | High                      | Favorable               | [12]         |
| HPV-driven<br>Oropharyngeal<br>Cancer | High (on CTLs)            | Favorable               | [13]         |
| Pan-cancer (most tumor types)         | High                      | Favorable               | [5][6]       |

## The CD161-LLT1 Signaling Axis

The biological function of **CD161** is primarily mediated through its interaction with its ligand, LLT1 (CLEC2D).[2] This interaction can elicit opposing signals in different immune cell populations, a critical factor for therapeutic considerations.

## **Dual Signaling Roles**

• Inhibition of NK Cells: On natural killer (NK) cells, the engagement of **CD161** by LLT1, which can be expressed on tumor cells, delivers an inhibitory signal.[2][16] This interaction suppresses NK cell-mediated cytotoxicity and interferon-gamma (IFN-y) secretion, representing a potential mechanism of tumor immune evasion.[4][16] Blocking this interaction has been shown to enhance the lysis of tumor cells by NK cells.[16]



Co-stimulation of T Cells: In contrast to its role in NK cells, CD161 can act as a co-stimulatory receptor on T cells.[15] Activation of CD161 can enhance T cell proliferation in response to T cell receptor (TCR) stimulation.[4] CD161+ T cells, particularly CD8+CD161+ T cells, exhibit augmented memory and cytolytic properties.[8] Furthermore, CD4+CD161+ T cells are associated with a Th1-skewed, pro-inflammatory microenvironment.[8][9]

The following diagram illustrates the dual signaling nature of the **CD161**-LLT1 interaction.



Click to download full resolution via product page

**Figure 1:** Dual signaling of the **CD161**-LLT1 interaction.

A yeast two-hybrid screen identified acid sphingomyelinase as a downstream signaling partner of the **CD161** cytoplasmic tail, suggesting a novel signal transduction pathway.[17] Crosslinking of **CD161** on primary human NK cells triggers the activation of acid sphingomyelinase, leading to the generation of ceramide, a second messenger involved in apoptosis, proliferation, and differentiation.[17]



## **Experimental Protocols for CD161 Analysis**

The investigation of **CD161** in the context of cancer relies on a variety of well-established molecular and cellular biology techniques.

## Immunohistochemistry (IHC)

IHC is a crucial method for evaluating the protein expression of **CD161** in tumor tissues and its spatial relationship with other cells in the tumor microenvironment.

#### **Protocol Outline:**

- Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections (4-5 μm) are deparaffinized and rehydrated.
- Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0).
- Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution, followed by blocking of non-specific binding sites with a protein block solution.
- Primary Antibody Incubation: Sections are incubated with a primary antibody specific for human CD161 overnight at 4°C.
- Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a diaminobenzidine (DAB) substrate-chromogen system for visualization.
- Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.
- Analysis: The staining intensity and the percentage of positive cells are scored to determine the level of CD161 expression.

## **Flow Cytometry**

Flow cytometry is used to quantify the expression of **CD161** on the surface of immune cell subsets within tumors, peripheral blood, or other biological samples.







#### **Protocol Outline:**

- Cell Suspension Preparation: A single-cell suspension is prepared from fresh tumor tissue by mechanical dissociation and enzymatic digestion. Peripheral blood mononuclear cells (PBMCs) can be isolated by density gradient centrifugation.
- Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies against CD161 and other cell surface markers (e.g., CD3, CD4, CD8, CD56) to identify specific immune cell populations.
- Data Acquisition: Stained cells are analyzed on a flow cytometer, exciting the fluorochromes with specific lasers and detecting the emitted light.
- Data Analysis: The data is analyzed using specialized software to gate on specific cell
  populations and quantify the percentage of CD161-positive cells and the mean fluorescence
  intensity.

The following diagram outlines a typical experimental workflow for analyzing **CD161** expression in tumor samples.





Click to download full resolution via product page

Figure 2: Experimental workflow for CD161 analysis.

# **CD161** as a Therapeutic Target



The dual functionality of the **CD161**-LLT1 axis presents both opportunities and challenges for therapeutic development.[2] Targeting this pathway could reinvigorate anti-tumor immunity by blocking the inhibitory signals to NK cells and potentially enhancing the co-stimulatory signals in T cells.[18]

Antibody-mediated blockade of **CD161** has been shown to enhance T cell-mediated killing of cancer cells in vitro and in vivo.[5][6] This suggests that **CD161** inhibitors, either as monotherapies or in combination with other immune checkpoint inhibitors, could be a promising therapeutic strategy.[4][18] However, the potential for paradoxical effects due to the costimulatory role of **CD161** on T cells necessitates careful consideration in the design of therapeutic interventions.

### **Conclusion and Future Directions**

**CD161** is a compelling biomarker in oncology with significant prognostic and therapeutic implications. Its varied expression and prognostic significance across different cancers highlight the importance of a nuanced, context-dependent understanding of its role. The **CD161**-LLT1 signaling pathway represents a novel immune checkpoint with the potential to be targeted for cancer immunotherapy.

Future research should focus on:

- Elucidating the precise molecular mechanisms downstream of **CD161** signaling in different immune cell subsets.
- Conducting further clinical validation of CD161 as a prognostic biomarker in large, prospective patient cohorts.
- Developing and testing therapeutic agents that specifically modulate the CD161-LLT1 interaction, with a careful evaluation of their effects on both NK and T cell populations.

A deeper understanding of the intricate biology of **CD161** will be pivotal in harnessing its potential to improve patient outcomes and expand the arsenal of effective cancer immunotherapies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Frontiers | Immunobiology roles of the human CD161 receptor in T cells [frontiersin.org]
- 2. Frontiers | LLT1-CD161 Interaction in Cancer: Promises and Challenges [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. CD161, a promising Immune Checkpoint, correlates with Patient Prognosis: A Pan-cancer Analysis [jcancer.org]
- 5. A Pan-Cancer Analysis of CD161, a Potential New Immune Checkpoint PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A Pan-Cancer Analysis of CD161, a Potential New Immune Checkpoint [frontiersin.org]
- 7. A pan-cancer and single-cell sequencing analysis of CD161, a promising oncoimmunological biomarker in tumor microenvironment and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | High tumor CD161 expression predicts a survival advantage and marks a Th1-skewed microenvironment [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Expression of LLT1 and its receptor CD161 in lung cancer is associated with better clinical outcome PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of CD161 expression as a novel prognostic biomarker in breast cancer correlated with immune infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CD161, a promising prognostic biomarker in hepatocellular carcinoma, correlates with immune infiltration PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. CD161, a promising Immune Checkpoint, correlates with Patient Prognosis: A Pancancer Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Identification of CD161 expression as a novel prognostic biomarker in breast cancer correlated with immune infiltration [frontiersin.org]



- 16. e-century.us [e-century.us]
- 17. CD161 (human NKR-P1A) signaling in NK cells involves the activation of acid sphingomyelinase PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What are CD161 inhibitors and how do they work? [synapse.patsnap.com]
- To cite this document: BenchChem. [CD161: A Potential Biomarker in the Shifting Landscape of Cancer Immunotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569029#cd161-as-a-potential-biomarker-in-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com